molecular formula C23H29FN4O2 B2435719 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 906151-10-8

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2435719
CAS No.: 906151-10-8
M. Wt: 412.509
InChI Key: VUKLUPQYQGPWGA-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a phenethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-bromoethylamine to form the intermediate 2-(4-fluorophenyl)-2-aminoethylamine.

    Piperazine Derivative Formation: The intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.

    Oxalamide Formation: Finally, the piperazine derivative is reacted with phenethyl oxalyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide
  • N1-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide
  • N1-(2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Uniqueness

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-27-13-15-28(16-14-27)21(19-7-9-20(24)10-8-19)17-26-23(30)22(29)25-12-11-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKLUPQYQGPWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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